(2-Cyclohexyl-ethyl)-thiourea (2-Cyclohexyl-ethyl)-thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC20321308
InChI: InChI=1S/C9H18N2S/c10-9(12)11-7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H3,10,11,12)
SMILES:
Molecular Formula: C9H18N2S
Molecular Weight: 186.32 g/mol

(2-Cyclohexyl-ethyl)-thiourea

CAS No.:

Cat. No.: VC20321308

Molecular Formula: C9H18N2S

Molecular Weight: 186.32 g/mol

* For research use only. Not for human or veterinary use.

(2-Cyclohexyl-ethyl)-thiourea -

Specification

Molecular Formula C9H18N2S
Molecular Weight 186.32 g/mol
IUPAC Name 2-cyclohexylethylthiourea
Standard InChI InChI=1S/C9H18N2S/c10-9(12)11-7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H3,10,11,12)
Standard InChI Key NAMLNQPUXRHKHX-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)CCNC(=S)N

Introduction

Structural and Molecular Characteristics

(2-Cyclohexyl-ethyl)-thiourea is defined by the IUPAC name 2-cyclohexylethylthiourea and exhibits a canonical SMILES structure of C1CCC(CC1)CCNC(=S)N. The molecule comprises a cyclohexane ring linked via an ethyl chain to a thiourea group (–NH–C(=S)–NH₂), which enables hydrogen bonding and polar interactions. Its three-dimensional conformation, validated by the InChIKey NAMLNQPUXRHKHX-UHFFFAOYSA-N, suggests stability in nonpolar environments due to the cyclohexyl group, while the thiourea moiety confers reactivity in aqueous or enzymatic systems.

Table 1: Molecular and Structural Data

PropertyValueSource
Molecular FormulaC₉H₁₈N₂S
Molecular Weight186.32 g/mol
IUPAC Name2-cyclohexylethylthiourea
Canonical SMILESC1CCC(CC1)CCNC(=S)N
InChIKeyNAMLNQPUXRHKHX-UHFFFAOYSA-N
PubChem CID60919966

Synthesis and Reaction Mechanisms

The synthesis of (2-Cyclohexyl-ethyl)-thiourea typically involves nucleophilic substitution reactions. A cyclohexyl-ethyl halide (e.g., bromide or chloride) reacts with thiourea (NH₂–C(=S)–NH₂) under basic or neutral conditions. The reaction proceeds via the displacement of the halide ion by the thiourea’s amine group, forming the target compound.

Cyclohexyl-ethyl halide+Thiourea(2-Cyclohexyl-ethyl)-thiourea+HX (X = Cl, Br)\text{Cyclohexyl-ethyl halide} + \text{Thiourea} \rightarrow \text{(2-Cyclohexyl-ethyl)-thiourea} + \text{HX (X = Cl, Br)}

This method parallels the synthesis of related compounds such as 1-Cyclohexyl-2-thiourea (C₇H₁₄N₂S), which shares a cyclohexyl group but lacks the ethyl spacer . The inclusion of the ethyl chain in (2-Cyclohexyl-ethyl)-thiourea enhances solubility in organic solvents compared to its shorter-chain analogues .

Physicochemical Properties

(2-Cyclohexyl-ethyl)-thiourea is a white to light yellow crystalline powder with a predicted density of 1.10±0.1 g/cm³, akin to 1-Cyclohexyl-2-thiourea . While specific melting point data for (2-Cyclohexyl-ethyl)-thiourea remain unreported, structurally similar thioureas exhibit melting points between 162°C (for 1-Cyclohexyl-2-thiourea) and 260°C (predicted boiling point) . The compound’s pKa of approximately 14.58±0.20 suggests weak basicity, consistent with thiourea derivatives .

Table 2: Comparative Physicochemical Properties

CompoundMelting Point (°C)Density (g/cm³)pKa
(2-Cyclohexyl-ethyl)-thioureaN/A1.10±0.1~14.58
1-Cyclohexyl-2-thiourea1621.10±0.114.58±0.20
N-Cyclohexyl-N'-morpholinoethyl-thioureaN/AN/AN/A

Biological and Industrial Applications

Pharmaceutical Applications

Thioureas, including (2-Cyclohexyl-ethyl)-thiourea, exhibit antimicrobial and enzyme-inhibitory activities. The thiourea group forms hydrogen bonds with microbial cell wall components or enzymatic active sites, disrupting pathogen viability. For instance, derivatives of this compound have shown efficacy against Gram-positive bacteria by interfering with peptidoglycan synthesis.

Catalysis and Materials Science

In catalysis, (2-Cyclohexyl-ethyl)-thiourea acts as a ligand in transition metal complexes, enhancing reaction rates in cross-coupling and hydrogenation reactions. Its cyclohexyl group provides steric bulk, improving selectivity in asymmetric synthesis. Additionally, thiourea derivatives are employed in ion-selective electrodes due to their affinity for heavy metals .

Comparative Analysis with Structural Analogues

N-Cyclohexyl-N'-morpholinoethyl-thiourea (C₁₃H₂₅N₃OS, MW 271.42 g/mol) exemplifies a modified derivative where the ethyl chain terminates in a morpholine ring . This structural variation increases molecular weight and polarity, expanding applications in drug delivery systems . Conversely, (2-Cyclohexyl-ethyl)-thiourea’s simpler structure favors cost-effective synthesis for industrial-scale catalysis.

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